molecular formula C14H20N2 B3272988 8-Benzyl-3-methyl-3,8-diazabicyclo[3.2.1]octane CAS No. 57727-91-0

8-Benzyl-3-methyl-3,8-diazabicyclo[3.2.1]octane

Cat. No. B3272988
CAS RN: 57727-91-0
M. Wt: 216.32 g/mol
InChI Key: QSDUADMNMGNPLU-UHFFFAOYSA-N
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Description

8-Benzyl-3-methyl-3,8-diazabicyclo[3.2.1]octane is a chemical compound with the molecular formula C13H18N2 . It has a molecular weight of 202.3 . The IUPAC name for this compound is (1R,5S)-8-benzyl-3,8-diazabicyclo[3.2.1]octane . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The InChI code for 8-Benzyl-3-methyl-3,8-diazabicyclo[3.2.1]octane is 1S/C13H18N2/c1-2-4-11(5-3-1)10-15-12-6-7-13(15)9-14-8-12/h1-5,12-14H,6-10H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

8-Benzyl-3,8-diazabicyclo[3.2.1]octane is a solid at room temperature . The compound is stored at room temperature .

Scientific Research Applications

Synthesis and Structural Studies

  • Improved Synthesis Methods : 8-Benzyl-3-methyl-3,8-diazabicyclo[3.2.1]octane and its analogues have been a subject of research for improved synthesis methods. Researchers have developed more efficient, higher-yield synthesis processes for these compounds, which are crucial for further scientific and medicinal applications. For instance, a four-step procedure has increased the overall yield to 19% from diethyl meso-2,5-dibromoadipoate, marking a significant improvement over previous methods (Paliulis et al., 2007).

  • Structural Analysis and Conformational Studies : The structural and conformational aspects of derivatives of 8-Benzyl-3-methyl-3,8-diazabicyclo[3.2.1]octane have been explored. Studies include X-ray structural analysis and NMR spectroscopy to understand the orientation and dynamic behavior of these compounds, which is crucial for their pharmacological properties (Bombieri et al., 2002).

Applications in Medicinal Chemistry

  • Antiproliferative Properties : Some derivatives of 8-Benzyl-3-methyl-3,8-diazabicyclo[3.2.1]octane have been synthesized and evaluated for their antiproliferative properties against various cancer cell lines. This research is significant in the context of developing new therapeutic agents for cancer treatment (Filosa et al., 2007).

  • Building Blocks for Cocaine Analogues : Orthogonally protected 3,8-diazabicyclo[3.2.1]octane derivatives, which can serve as versatile building blocks for the synthesis of pharmacologically useful compounds including cocaine analogues, have been synthesized. This underscores the potential of these compounds in the realm of drug design and discovery (Pichlmair et al., 2004).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm. The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

8-benzyl-3-methyl-3,8-diazabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c1-15-10-13-7-8-14(11-15)16(13)9-12-5-3-2-4-6-12/h2-6,13-14H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSDUADMNMGNPLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CCC(C1)N2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Benzyl-3-methyl-3,8-diazabicyclo[3.2.1]octane

Synthesis routes and methods

Procedure details

Reduction of 9.6 g (0.039 mole) of 8-benzyl-3-methyl-3,8-diazabicyclo [3.2.1]octane-2,4-dione with lithium aluminum hydride in tetrahydrofuran by the procedure used for the preparation of 3-benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane, as described in Example 1, gave 8.3 g of crude desired product. Chromatography on 124 g alumina with chloroform elution gave 6.9 g (81%) of pure, oil 8-benzyl-3-methyl-3,8-diazabicyclo[3.2.1]octane. The hydrochloride salt, formed in diethyl ether by addition of three equivalents of ethanolic hydrogen chloride, melted at 263.5°-272°C (dec.) with sublimation above 180°C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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